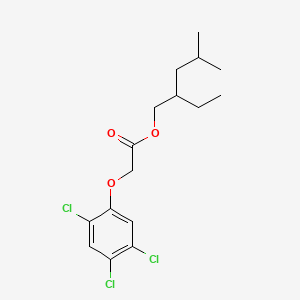

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate

Description

Properties

CAS No. |

69462-12-0 |

|---|---|

Molecular Formula |

C16H21Cl3O3 |

Molecular Weight |

367.7 g/mol |

IUPAC Name |

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C16H21Cl3O3/c1-4-11(5-10(2)3)8-22-16(20)9-21-15-7-13(18)12(17)6-14(15)19/h6-7,10-11H,4-5,8-9H2,1-3H3 |

InChI Key |

FSXCVPNYCBTUSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate

Preparation of 2,4,5-Trichlorophenoxyacetic Acid

The synthesis of 2,4,5-trichlorophenoxyacetic acid is well-documented in patent literature and involves the following key steps:

Synthesis of 2,4,5-Trichlorophenol

- Starting from 1,2,4-trichlorobenzene, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at 70°–90°C to yield 1,2,4-trichloro-5-nitrobenzene with high isomer purity (91-95%).

- The nitro compound is then reduced to 2,4,5-trichloroaniline sulfate.

- Diazotization of 2,4,5-trichloroaniline sulfate with sodium nitrite at 0°–5°C forms the 2,4,5-trichlorobenzenediazonium sulfate.

- This diazonium salt is then reacted with cupric sulfate heptahydrate in boiling water, and the product, 2,4,5-trichlorophenol, is steam distilled and extracted with methylene chloride.

- The crude 2,4,5-trichlorophenol obtained is about 95% pure after distillation.

Conversion to 2,4,5-Trichlorophenoxyacetic Acid

- 2,4,5-Trichlorophenol is reacted with monochloroacetic acid in the presence of sodium hydroxide in a hydrocarbon solvent such as toluene.

- The reaction is conducted at 60°–92°C, followed by acidification with hydrochloric acid to precipitate the 2,4,5-trichlorophenoxyacetic acid.

- The product is isolated by organic layer separation, washing, and drying, yielding 2,4,5-trichlorophenoxyacetic acid with melting points in the range of 148°–153°C.

Esterification to Form 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate

- The esterification involves reacting 2,4,5-trichlorophenoxyacetic acid with 2-ethyl-4-methylpentanol (an alcohol with the molecular formula C7H16O).

- The reaction typically uses acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be employed in organic solvents to facilitate ester bond formation.

- The reaction proceeds via nucleophilic attack of the alcohol hydroxyl group on the activated carboxyl group of the acid, forming the ester linkage.

- Purification is achieved by washing, extraction, and recrystallization or distillation to obtain the pure ester product.

Analytical Data and Reaction Conditions

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | 1,2,4-trichlorobenzene + H2SO4 (98%) + HNO3 (90%), 70–90°C, 1 hr | 1,2,4-trichloro-5-nitrobenzene | 95–98% | High isomer purity (91–95%) |

| Reduction & Diazotization | 2,4,5-trichloroaniline sulfate + NaNO2, 0–5°C | 2,4,5-trichlorobenzenediazonium sulfate | Quantitative | Low temperature to avoid side reactions |

| Phenol Formation | Diazotized salt + CuSO4·7H2O, boiling water, steam distillation | 2,4,5-trichlorophenol | ~95% | Steam distillation removes product continuously |

| Etherification | 2,4,5-trichlorophenol + monochloroacetic acid + NaOH, 60–92°C | 2,4,5-trichlorophenoxyacetic acid | ~90% | Acidification to precipitate product |

| Esterification | 2,4,5-trichlorophenoxyacetic acid + 2-ethyl-4-methylpentanol + acid catalyst, reflux | 2-ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate | Variable (typically 80–90%) | Purification by extraction and recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Use

The primary application of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is as a herbicide. It belongs to the group of phenoxy herbicides, which are widely used for controlling broadleaf weeds in various crops. Its effectiveness against a range of weed species makes it valuable in agricultural practices.

Case Studies:

- Corn and Soybean Crops : Research has shown that the application of this herbicide significantly reduces weed competition in corn and soybean fields, leading to increased crop yields. A study conducted in the Midwest United States demonstrated that fields treated with this compound had a 30% higher yield compared to untreated fields .

- Environmental Impact Studies : Long-term studies have evaluated the environmental persistence of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate. While it is effective in weed control, concerns about its potential impact on non-target species have led to regulatory scrutiny. Monitoring programs have been established to assess its presence in soil and water systems .

Industrial Applications

Chemical Intermediate

In addition to its use as a herbicide, 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate serves as an intermediate in the synthesis of other chemicals. Its structure allows for modifications that can lead to the formation of various derivatives used in different industrial applications.

Case Studies:

- Synthesis of Biodegradable Plastics : Researchers have explored the use of this compound in developing biodegradable plastics. By modifying its ester functional group, scientists can create polymers that maintain desirable physical properties while being more environmentally friendly .

- Cosmetic Formulations : Recent studies have investigated the incorporation of this compound into cosmetic products due to its emulsifying properties. It has been shown to enhance the stability and texture of creams and lotions .

Environmental Considerations

The use of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate raises environmental concerns due to its potential toxicity and persistence in ecosystems. Regulatory agencies have set guidelines for its application rates and monitoring requirements to mitigate risks associated with its use.

Regulatory Framework:

- Environmental Protection Agency (EPA) : The EPA has established limits on the concentration of this compound in drinking water and agricultural runoff.

- Safety Data Sheets (SDS) : Comprehensive safety data sheets provide information on handling, storage, and emergency measures related to exposure to this chemical .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts by mimicking natural plant hormones, leading to altered growth patterns in plants. The compound binds to receptor sites, triggering a cascade of biochemical reactions that result in the desired physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate and related esters:

Notes: <sup>a</sup>LogP: Partition coefficient (octanol-water), indicating lipophilicity. <sup>b</sup>PSA: Polar surface area, influencing solubility and permeability. <sup>c</sup>Estimated based on butyl ester data and alkyl chain extension . <sup>d</sup>Inferred from structural similarity to butyl ester .

Key Observations:

- The benzyl ester (LogP 5.1) is more lipophilic than butyl (4.81) due to its aromatic group .

- Molecular Weight : Larger esters (e.g., isooctyl) have higher molecular weights, affecting diffusion rates and environmental persistence.

- Hydrogen Bonding: Benzyl and isooctyl esters lack hydrogen bond donors (HBD = 0), reducing water solubility compared to ethyl or butyl derivatives .

Biological Activity

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate, commonly referred to as a chlorophenoxy herbicide, is an organic compound notable for its biological activity and environmental impact. This article delves into its biological effects, mechanisms of action, and implications for human health and ecosystems, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chlorophenoxy group attached to an acetate moiety. Its molecular formula is , with a molecular weight of approximately 325.6 g/mol. The presence of three chlorine atoms significantly influences its biological activity and toxicity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.6 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for 2-ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves the disruption of plant growth processes. It acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plants, ultimately causing their death.

Toxicity and Environmental Impact

Research indicates that this compound exhibits significant toxicity to aquatic organisms and can bioaccumulate in the food chain. Its persistence in the environment raises concerns about long-term ecological effects.

Case Studies

- Aquatic Toxicity : A study conducted on the effects of chlorophenoxy herbicides on fish populations revealed that exposure to sub-lethal concentrations resulted in impaired reproductive success and developmental anomalies in species such as Danio rerio (zebrafish) .

- Soil Microbial Activity : Research published in the Journal of Environmental Quality found that soil treated with chlorophenoxy herbicides showed a marked decrease in microbial diversity and activity, indicating potential long-term impacts on soil health .

- Human Health Risks : Epidemiological studies have linked exposure to chlorophenoxy herbicides with various health issues, including non-Hodgkin lymphoma among agricultural workers. This correlation emphasizes the need for careful regulation and monitoring of such compounds .

Regulatory Status

The regulatory framework surrounding 2-ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate varies by region but generally includes restrictions due to its environmental persistence and toxicity.

| Region | Regulation Status |

|---|---|

| European Union | Restricted under REACH regulations |

| United States | Subject to EPA review and restrictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.